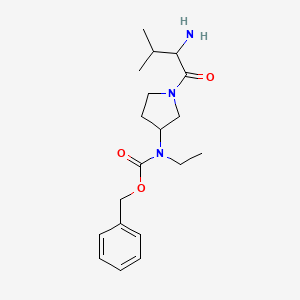Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate
CAS No.:
Cat. No.: VC19793995
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3 |
| Standard InChI Key | PSBXASJIQIQREC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in biochemical and pharmacological research. The structure incorporates a benzyl group, a pyrrolidine ring, and an amino acid derivative, suggesting its utility in peptide chemistry or as a pharmacophore in drug discovery.
Structural Features
3.1. Functional Groups
-
Benzyl group: Contributes to hydrophobic interactions in biological systems.
-
Pyrrolidine ring: Commonly found in bioactive molecules, enhancing binding affinity.
-
Amide bond: Provides stability and rigidity to the molecule.
-
Amino group: Imparts basicity and potential for hydrogen bonding.
3.2. Stereochemistry
The compound's stereochemical configuration, (R)- and (S)-, influences its interaction with biological targets like enzymes or receptors.
Synthesis Pathway
The synthesis of Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves:
-
Formation of the pyrrolidine scaffold: Through cyclization reactions.
-
Introduction of the benzyl group: Via alkylation or reductive amination.
-
Amidation reaction: Coupling the amino acid derivative with the pyrrolidine intermediate.
This multi-step process requires precise control of reaction conditions to maintain stereochemical integrity.
Biological Activity and Applications
5.1. Drug Discovery
The compound's structural motifs suggest potential as:
-
A protease inhibitor (due to its amide bond and stereochemistry).
-
A ligand for receptor-based studies in neuropharmacology.
5.2. In Silico Predictions
Using Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability:
-
Molecular weight < 500 g/mol.
-
Hydrogen bond donors/acceptors within acceptable limits.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Potential Use |
|---|---|---|---|
| Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate | 289.4 | Benzyl, pyrrolidine, amide | Peptide mimicry, drug design |
| (E)-1-(3-Benzoyl-4-phenylpyrrolidinyl)-propane | ~300 | Benzoyl, phenyl | Antioxidant studies |
| (R)-2-(4-benzyl-piperidinyl)methyl-pyrrolidine | ~400 | Piperidine, benzyl | CNS-targeted drug candidates |
Research Findings and Future Directions
7.1 Experimental Data
While specific experimental data for this compound is limited, similar structures have demonstrated:
-
Protease inhibition.
-
Modulation of receptor-ligand interactions.
7.2 Future Studies
Further exploration could include:
-
Biological assays: To evaluate enzymatic inhibition or receptor binding.
-
Pharmacokinetics studies: To determine absorption, distribution, metabolism, and excretion (ADME).
-
Derivatization: To enhance activity or selectivity through structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume